molecular formula C24H24F2N2O B582057 (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol CAS No. 914349-62-5

(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol

Cat. No.: B582057
CAS No.: 914349-62-5
M. Wt: 394.466
InChI Key: PHLQLSLUCRCQMI-UHFFFAOYSA-N
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Description

(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol is a complex organic compound that belongs to the class of benzhydryl piperazine analogs This compound is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl and phenylmethanol groups

Mechanism of Action

Target of Action

The primary target of this compound is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system. It plays a crucial role in the regulation of neurotransmitter release, thereby affecting various physiological processes such as pain sensation, mood, appetite, and memory.

Mode of Action

This compound acts as an inverse agonist of the CB1 receptor . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM This results in a reduction in the basal G protein coupling activity of the CB1 receptor, as indicated by a decrease in guanosine 5’-O-(3-thio)triphosphate binding .

Biochemical Pathways

The interaction of this compound with the CB1 receptor affects the endocannabinoid system , which plays a key role in the regulation of several physiological processes. By acting as an inverse agonist, it can modulate the activity of this system, potentially influencing processes such as pain sensation, mood regulation, and appetite control .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inverse agonist activity at the CB1 receptor. This can lead to changes in neurotransmitter release and subsequent alterations in the physiological processes regulated by the endocannabinoid system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Bis(4-fluorophenyl)methyl Chloride: This intermediate is synthesized by reacting 4-fluorobenzyl chloride with a suitable base, such as sodium hydroxide, in the presence of a solvent like dichloromethane.

    Nucleophilic Substitution: The bis(4-fluorophenyl)methyl chloride is then reacted with piperazine to form bis(4-fluorophenyl)methylpiperazine.

    Coupling Reaction: The final step involves the coupling of bis(4-fluorophenyl)methylpiperazine with 4-(hydroxymethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base like potassium carbonate in an aqueous-organic solvent mixture.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CB1 receptor inverse agonist with high selectivity and reduced central activity makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

[4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N2O/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)23-11-1-18(17-29)2-12-23/h1-12,24,29H,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLQLSLUCRCQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)CO)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661707
Record name (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-62-5
Record name (4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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